Withanosideiv
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Overview
Description
Withanoside IV is a naturally occurring steroidal lactone glycoside found in the roots of the plant Withania somnifera
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of withanoside IV involves several steps, starting from the extraction of withanolides from the roots of Withania somnifera. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of withanoside IV focuses on optimizing the extraction and isolation processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Withanoside IV undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various withanolide derivatives, which exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other withanolide derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of nutraceuticals and herbal supplements.
Mechanism of Action
Withanoside IV exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Enhances the phosphorylation of the RET receptor in hippocampal neurons, promoting neuronal growth and survival.
Anti-inflammatory: Modulates the expression of inflammatory cytokines and reduces oxidative stress.
Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Withanoside IV is compared with other similar compounds such as withanolide A and withanoside VI:
Withanolide A: Lacks glycoside moiety, primarily promotes presynaptic formation.
Withanoside VI: Similar glycoside structure but differs in specific functional groups, also promotes neuronal growth.
Conclusion
Withanoside IV is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse pharmacological effects make it a valuable subject of ongoing research and development.
Properties
Molecular Formula |
C40H62O15 |
---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
2-[1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3 |
InChI Key |
VUQQGHSDHGOYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO |
Origin of Product |
United States |
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